molecular formula C8H8N4 B1467442 3-(Cyclopropylamino)pyrazine-2-carbonitrile CAS No. 1250091-25-8

3-(Cyclopropylamino)pyrazine-2-carbonitrile

Cat. No. B1467442
CAS RN: 1250091-25-8
M. Wt: 160.18 g/mol
InChI Key: MEKQLWNRNZRJQM-UHFFFAOYSA-N
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Description

“3-(Cyclopropylamino)pyrazine-2-carbonitrile” is a chemical compound with the CAS Number: 1250091-25-8 . It has a molecular weight of 160.18 and its IUPAC name is 3-(cyclopropylamino)-2-pyrazinecarbonitrile . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of “3-(Cyclopropylamino)pyrazine-2-carbonitrile” contains a total of 32 bonds, including 17 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 secondary amine (aromatic), and 1 nitrile (aromatic) .


Physical And Chemical Properties Analysis

“3-(Cyclopropylamino)pyrazine-2-carbonitrile” is a solid compound . It has a molecular weight of 160.18 and its IUPAC name is 3-(cyclopropylamino)-2-pyrazinecarbonitrile .

Scientific Research Applications

Synthesis of Pyrazolo and Pyrimidine Derivatives

Compounds related to 3-(cyclopropylamino)pyrazine-2-carbonitrile have been synthesized and their biological activities explored. For instance, Al-Adiwish et al. (2017) reported the synthesis of pyrazolo[5,1-c][1,2,4]triazines and pyrazolo[1,5-a]pyrimidines from 5-aminopyrazole, which showed antibacterial, antifungal, and cytotoxic activities against breast cancer cells (Al-Adiwish, Abubakr, & Alarafi, 2017).

Antimicrobial and Anticancer Properties

Janďourek et al. (2017) synthesized 3-benzylaminopyrazine-2-carboxamides, some of which showed significant activity against Mycobacterium tuberculosis and low cytotoxicity, indicating potential as antimycobacterial agents (Janďourek et al., 2017).

Synthesis of Fused Heterocyclic Compounds

Mohareb and Abdelaziz (2013) investigated the synthesis of 4,5,6,7-tetrahydroindole derivatives with fused oxazine, pyran, pyrazole, pyridazine, and thiophene rings, demonstrating significant antitumor activity against various cancer cell lines (Mohareb & Abdelaziz, 2013).

Hydrophobicity Studies in Pyrazine Derivatives

Kučerová-Chlupáčová et al. (2008) explored the hydrophobicity of various pyrazine derivatives, synthesizing a library of compounds that included pyrazine-2-carbonitriles. These studies are essential for understanding the physicochemical properties of biologically active pyrazines (Kučerová-Chlupáčová et al., 2008).

Novel Antimicrobial and Anticancer Pyrazole Derivatives

Mahdavi et al. (2016) conducted a study on the synthesis of novel pyrazole derivatives, demonstrating their potential in antimicrobial and anticancer applications (Mahdavi et al., 2016).

Development of Pyridine and Pyran Derivatives for Antimicrobial and Antioxidant Activities

Lagu and Yejella (2020) synthesized new 2-amino-pyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives, investigating their antimicrobial and antioxidant activities. This study highlights the versatility of these compounds in medicinal chemistry (Lagu & Yejella, 2020).

properties

IUPAC Name

3-(cyclopropylamino)pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-5-7-8(11-4-3-10-7)12-6-1-2-6/h3-4,6H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKQLWNRNZRJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=CN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopropylamino)pyrazine-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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